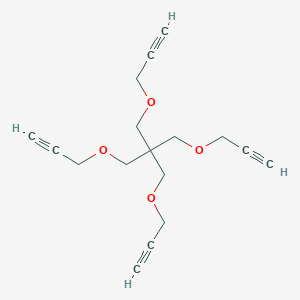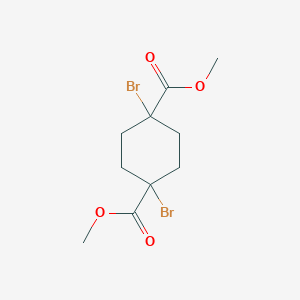
Tetrakis(2-propynyloxymethyl)methan
Übersicht
Beschreibung
Tetrakis(2-propynyloxymethyl) methane is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . It is also known by its systematic name, 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane . This compound is characterized by its four propynyloxymethyl groups attached to a central methane core, making it a versatile molecule in various chemical applications.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-propynyloxymethyl) methane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tetrakis(2-propynyloxymethyl) methane is primarily used in the preparation of Aminoglycoside Cyclic Oligosaccharides . These oligosaccharides serve as multimeric P- and E-selectin antagonists , which play a crucial role in the adhesion of leukocytes to endothelial cells, a key step in inflammation.
Mode of Action
The compound interacts with its targets through a copper-catalyzed 1,3-dipolar azide–alkyne cycloaddition (CuAAC) . This reaction involves the coupling of an azide and an alkyne to form a triazole ring, a process that is often used in click chemistry .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(2-propynyloxymethyl) methane are primarily related to the formation of hydrogels . The compound is used in the synthesis of PEG-based single-chain hydrogels , which are known for their high mechanical strength and biodegradability .
Pharmacokinetics
It’s known that the compound isslightly soluble in chloroform and ethyl acetate
Result of Action
The primary result of the action of Tetrakis(2-propynyloxymethyl) methane is the formation of high-strength, biodegradable hydrogels . These hydrogels have potential applications in artificial medical devices or scaffolding materials for regenerative medicine .
Action Environment
The action of Tetrakis(2-propynyloxymethyl) methane can be influenced by environmental factors such as temperature and solvent. For instance, the compound has a melting point of >47°C , suggesting that it is stable at room temperature but may degrade at higher temperatures. Additionally, the compound’s solubility in different solvents can affect its reactivity and efficacy .
Vorbereitungsmethoden
Tetrakis(2-propynyloxymethyl) methane can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form the intermediate compound, which is then further reacted with propargyl bromide to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform or ethyl acetate, and the reactions are carried out under inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Tetrakis(2-propynyloxymethyl) methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(2-propynyloxymethyl) methane can be compared with other similar compounds, such as:
Tetrakis(2-propynyloxy)ethane: This compound has a similar structure but with an ethane core instead of methane, leading to different reactivity and applications.
Tetrakis(2-propynyloxy)propane:
Tetrakis(2-propynyloxy)butane: With a butane core, this compound exhibits different physical and chemical characteristics compared to Tetrakis(2-propynyloxymethyl) methane.
The uniqueness of Tetrakis(2-propynyloxymethyl) methane lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.
Eigenschaften
IUPAC Name |
1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIYZQCDULGYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)(COCC#C)COCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tetrakis(2-propynyloxymethyl)methane in material science?
A: Tetrakis(2-propynyloxymethyl)methane (TPOM) is a tetrafunctional molecule containing four alkyne groups. These alkyne groups make it a valuable building block in polymer chemistry, particularly for creating hydrogels through a highly efficient reaction called copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), also known as "click chemistry" [, , ].
Q2: How is Tetrakis(2-propynyloxymethyl)methane used in hydrogel preparation?
A: TPOM acts as a crosslinking agent in hydrogel synthesis [, , ]. When reacted with polymers possessing azide groups (N3) in the presence of a copper catalyst, TPOM's alkyne groups form stable triazole rings with the azide groups. This crosslinking reaction creates a three-dimensional network that can trap water molecules, resulting in the formation of a hydrogel.
Q3: What are the advantages of using Tetrakis(2-propynyloxymethyl)methane in click chemistry reactions for hydrogel synthesis?
A3: The CuAAC reaction utilizing TPOM offers several advantages for hydrogel preparation:
- High Efficiency: CuAAC is known for its high yields and fast reaction rates, making it an efficient method for crosslinking polymers [, , ].
- Mild Conditions: The reaction proceeds under mild conditions (room temperature, aqueous solutions), minimizing the risk of unwanted side reactions or degradation of sensitive biomolecules [, , ].
- Bioorthogonality: The azide and alkyne groups involved in CuAAC are generally absent in biological systems, making this reaction highly selective and biocompatible, suitable for biomedical applications [, , ].
Q4: Can you provide examples of Tetrakis(2-propynyloxymethyl)methane being used to create hydrogels with specific properties?
A4: Research demonstrates the versatility of TPOM in tailoring hydrogel properties:
- Amphiphilic conetworks: TPOM was used to create amphiphilic conetworks with well-defined structures, exhibiting ordered nanophase separation and tunable swelling properties in both water and organic solvents []. These materials hold potential for controlled drug release applications.
- Interpenetrating Polymer Networks: Researchers have synthesized interpenetrating polymer networks (IPNs) using simultaneous click chemistry with TPOM and atom transfer radical polymerization [, ]. These IPNs demonstrated high swelling ratios, good mechanical properties, and antifouling characteristics, suggesting potential uses as biomaterials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![6-amino-5-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B172350.png)
![1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B172352.png)




![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)

